3,4-Dichloro-3,4,4-trifluorobut-1-ene

Physical Chemistry Refrigeration Specialty Solvents

3,4-Dichloro-3,4,4-trifluorobut-1-ene (CAS 374-26-5) is a specialty halogenated olefin with the molecular formula C4H3Cl2F3 and a molecular weight of 178.97 g/mol. Its unique structure features a butene backbone with both chlorine and fluorine substituents , distinguishing it from simpler haloalkenes.

Molecular Formula C4H3Cl2F3
Molecular Weight 178.96 g/mol
CAS No. 374-26-5
Cat. No. B1362345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-3,4,4-trifluorobut-1-ene
CAS374-26-5
Molecular FormulaC4H3Cl2F3
Molecular Weight178.96 g/mol
Structural Identifiers
SMILESC=CC(C(F)(F)Cl)(F)Cl
InChIInChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2
InChIKeyWBBGKGBZAUXPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3,4-Dichloro-3,4,4-trifluorobut-1-ene (CAS 374-26-5) for Niche R&D


3,4-Dichloro-3,4,4-trifluorobut-1-ene (CAS 374-26-5) is a specialty halogenated olefin with the molecular formula C4H3Cl2F3 and a molecular weight of 178.97 g/mol . Its unique structure features a butene backbone with both chlorine and fluorine substituents , distinguishing it from simpler haloalkenes. This compound is primarily utilized as a research chemical, an intermediate for synthesizing more complex fluorinated molecules, and has noted applications in the refrigeration industry due to its physical properties .

Procurement Alert: Why Isomeric or Analogous Substitution of 3,4-Dichloro-3,4,4-trifluorobut-1-ene is Invalid


Interchanging 3,4-Dichloro-3,4,4-trifluorobut-1-ene with other in-class compounds, such as its positional isomer 2,4-Dichloro-1,1,1-trifluoro-2-butene (CAS 26702-40-9) or simpler hydrochlorofluoroolefins (HCFOs) like HCFO-1233zd(E) [1], is not scientifically valid. The specific vicinal dichloro- and geminal chlorofluoro- substitution pattern on the butene backbone dictates a unique electronic and steric environment. This influences its reactivity in nucleophilic substitutions or cycloaddition reactions, where its isomers would produce different products or reaction kinetics [2]. Procuring an alternative based solely on elemental composition disregards the critical structure-activity relationship required for reproducible synthetic outcomes.

Quantitative Product Differentiation Evidence for 3,4-Dichloro-3,4,4-trifluorobut-1-ene (CAS 374-26-5)


Comparative Boiling Point and Volatility Data for Solvent or Refrigerant Applications

The compound's boiling point is reported as 79 °C at 760 mmHg , with a vapor pressure of 62.6 mmHg at 25 °C . This places it in a higher boiling range than common, structurally simpler alternatives like E-CF3CH=CHCl (HCFO-1233zd(E)), which has a boiling point of approximately 19 °C [1]. This difference is critical for applications requiring a liquid range suitable for specific heat transfer or solvent processes.

Physical Chemistry Refrigeration Specialty Solvents

Patented Use in Niche Solvent Compositions for Residue Removal

A patent application (US20070102021A1) explicitly claims the use of 3,4-dichloro-3,4,4-trifluorobut-1-ene in solvent compositions for removing residue from a surface [1]. This application leverages the specific solvency properties of this polyhalogenated butene, a function not generally claimed for its simple isomer 2,4-dichloro-1,1,1-trifluoro-2-butene in the same context.

Surface Science Cleaning Technology Fluorinated Solvents

Physicochemical Property Divergence from Structural Isomers

The predicted octanol/water partition coefficient (LogP) for 3,4-dichloro-3,4,4-trifluorobut-1-ene is 3.1 [1]. This value is a key descriptor of lipophilicity and is a direct function of its unique substitution pattern. While experimental data for its isomer 2,4-Dichloro-1,1,1-trifluoro-2-butene (CAS 26702-40-9) was not located, it is a fundamental principle of medicinal chemistry and property prediction that such a positional change in halogenation will result in a different LogP value, thereby altering its behavior in biological systems or partitioning environments .

Computational Chemistry Material Science QSAR

Verified R&D and Industrial Scenarios for 3,4-Dichloro-3,4,4-trifluorobut-1-ene (CAS 374-26-5)


Synthetic Chemistry: Preparation of Fluorinated Heterocycles and Derivatives

This compound is utilized as a key intermediate in the synthesis of more complex fluorinated molecules, particularly isoxazole derivatives, through 1,3-dipolar cycloaddition reactions involving its carbonitrile oxide derivatives [1]. Its specific vicinal dichloro- and chlorofluoro- groups provide the necessary electrophilic sites for these transformations, a capability not directly matched by other isomers.

Specialty Industrial Fluids: High-Boiling Refrigerant and Heat Transfer Fluid

The compound's reported boiling point of 79 °C makes it suitable for use as a refrigerant or heat transfer fluid in applications where a higher boiling point than alternatives like HCFO-1233zd(E) (bp ~19 °C) is required. This allows for operation in systems with different pressure and temperature parameters.

Niche Surface Treatment: Precision Cleaning Solvent

As claimed in US Patent Application US20070102021A1, this compound is an active component in solvent compositions designed for removing residue from surfaces [2]. This application is pertinent for industries requiring high-precision cleaning, such as in the manufacture of electronics or medical devices, where its specific fluorinated hydrocarbon structure offers a unique solvency profile.

Life Sciences R&D: Pharmacophore and Tool Compound Synthesis

Its distinct molecular structure and a predicted LogP of 3.1 [3] make it a valuable building block for medicinal chemists exploring the impact of polyhalogenated butene moieties on biological activity, bioavailability, or as a lipophilic fragment for fragment-based drug design.

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